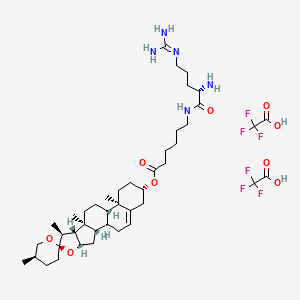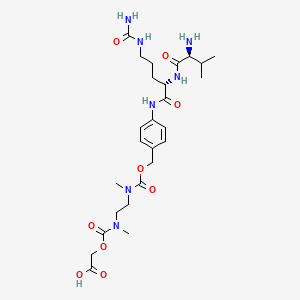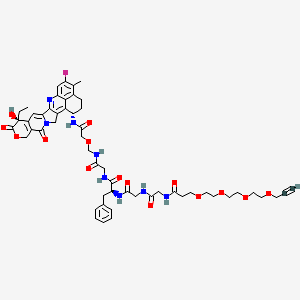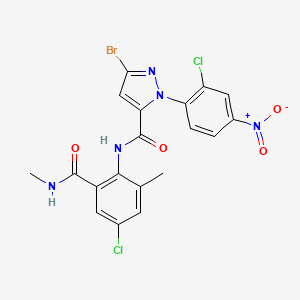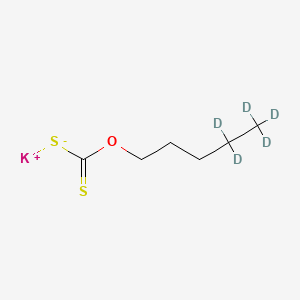![molecular formula C48H73N13O17 B12381149 2-[2-[[2-[[(5S)-5-[[(2R)-2-[[(2S)-2-acetamido-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-amino-6-oxohexyl]amino]-2-oxoethyl]-(carboxymethyl)amino]ethyl-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid](/img/structure/B12381149.png)
2-[2-[[2-[[(5S)-5-[[(2R)-2-[[(2S)-2-acetamido-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-amino-6-oxohexyl]amino]-2-oxoethyl]-(carboxymethyl)amino]ethyl-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[2-[[2-[[(5S)-5-[[(2R)-2-[[(2S)-2-acetamido-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-amino-6-oxohexyl]amino]-2-oxoethyl]-(carboxymethyl)amino]ethyl-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid” is a highly complex organic molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each requiring specific reagents and conditions. The general approach might include:
Step 1: Formation of the core structure through peptide coupling reactions.
Step 2: Introduction of side chains and functional groups via selective protection and deprotection strategies.
Step 3: Final assembly and purification using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound would likely involve:
Large-scale peptide synthesis: Utilizing automated peptide synthesizers.
Optimization of reaction conditions: To maximize yield and purity.
Purification: Using high-performance liquid chromatography (HPLC) or other advanced techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation at specific sites, such as the imidazole ring.
Reduction: Reduction reactions could target carbonyl groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions might occur at various functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Including transition metal complexes for specific transformations.
Major Products
The major products formed from these reactions would depend on the specific sites targeted and the conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studying protein-ligand interactions or enzyme mechanisms.
Medicine: As a potential therapeutic agent or diagnostic tool.
Industry: In the development of advanced materials or catalysts.
Mecanismo De Acción
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential pathways might include:
Binding to enzymes: Inhibiting or activating their function.
Interacting with receptors: Modulating signal transduction pathways.
Forming complexes: With metal ions or other biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
Peptides: Such as insulin or oxytocin, which also contain multiple amino acid residues.
Complex organic molecules: Like antibiotics or natural products with diverse functional groups.
Uniqueness
This compound’s unique combination of functional groups and structural complexity sets it apart from simpler molecules. Its specific arrangement of atoms and bonds may confer unique chemical properties and biological activities.
Propiedades
Fórmula molecular |
C48H73N13O17 |
|---|---|
Peso molecular |
1104.2 g/mol |
Nombre IUPAC |
2-[2-[[2-[[(5S)-5-[[(2R)-2-[[(2S)-2-acetamido-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-amino-6-oxohexyl]amino]-2-oxoethyl]-(carboxymethyl)amino]ethyl-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid |
InChI |
InChI=1S/C48H73N13O17/c1-31(62)56-36(7-3-5-15-51-40(66)24-54-39(65)13-12-38(64)53-17-14-33-23-50-30-55-33)47(77)58-37(22-32-8-10-34(63)11-9-32)48(78)57-35(46(49)76)6-2-4-16-52-41(67)25-60(27-43(70)71)20-18-59(26-42(68)69)19-21-61(28-44(72)73)29-45(74)75/h8-11,23,30,35-37,63H,2-7,12-22,24-29H2,1H3,(H2,49,76)(H,50,55)(H,51,66)(H,52,67)(H,53,64)(H,54,65)(H,56,62)(H,57,78)(H,58,77)(H,68,69)(H,70,71)(H,72,73)(H,74,75)/t35-,36-,37+/m0/s1 |
Clave InChI |
JYNKEQXOLVIOJR-AGSXMJPOSA-N |
SMILES isomérico |
CC(=O)N[C@@H](CCCCNC(=O)CNC(=O)CCC(=O)NCCC1=CN=CN1)C(=O)N[C@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCCNC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)N |
SMILES canónico |
CC(=O)NC(CCCCNC(=O)CNC(=O)CCC(=O)NCCC1=CN=CN1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCCNC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


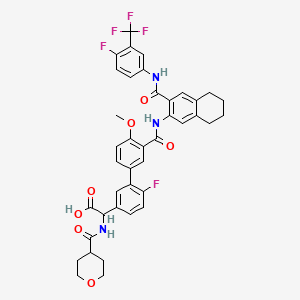
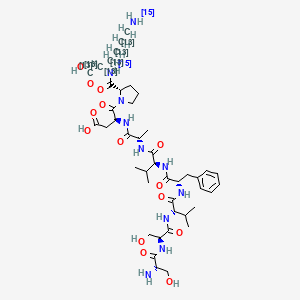
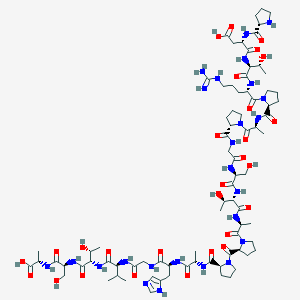
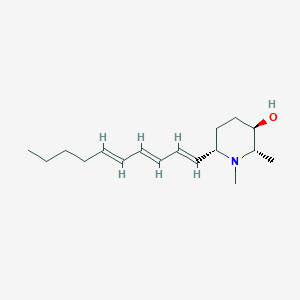
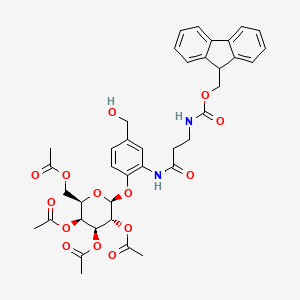
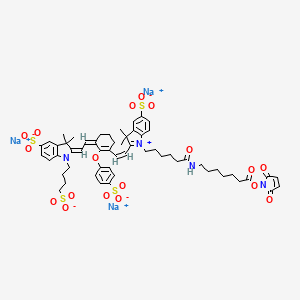
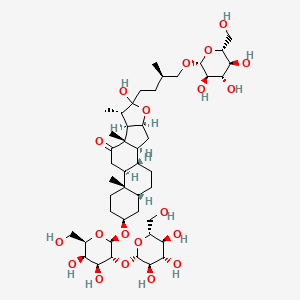
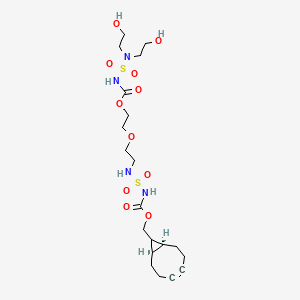
![Sodium 3-[[4-[(2-ethoxy-5-methylphenyl)azo]-1-naphthyl]azo]benzenesulphonate](/img/structure/B12381120.png)
